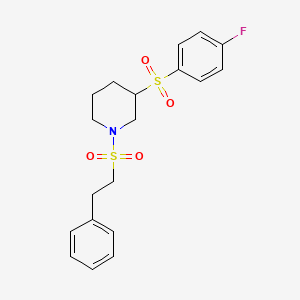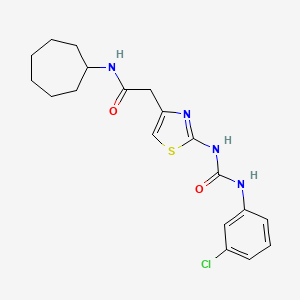
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of thiazol-urea derivatives were designed and synthesized based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib . The aim was to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazol-4-yl group attached to a ureido group, which is further attached to a 3-chlorophenyl group . The compound also contains a cycloheptylacetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar thiazol-urea derivatives have been reported . These compounds have been synthesized from commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .Wissenschaftliche Forschungsanwendungen
Potential as Antiproliferative Agents
Compounds containing phenyl urea derivatives, similar to the chemical structure , have been synthesized and evaluated for their antiproliferative properties against human cancer cell lines. For example, a study by Toolabi et al. (2022) synthesized derivatives containing a phenyl urea warhead and evaluated them as antiproliferative agents towards three human cancer cell lines. The study found significant cytotoxic effects against the A431 cell line, indicating potential applications in cancer therapy (Toolabi et al., 2022).
Inhibition of VEGFR-2
The same study by Toolabi et al. (2022) also investigated the inhibition of vascular endothelial growth factor and its receptor (VEGFR-2) in cancer cells. The 4-chloro-containing compound from the study inhibited the phosphorylation of VEGFR-2 in A431 cancer cells, suggesting potential applications in targeting angiogenesis in cancer treatment (Toolabi et al., 2022).
Antitumor and Anti-inflammatory Activity
Other studies have focused on the synthesis of derivatives with potential antitumor and anti-inflammatory activity. For example, Kumar and Mishra (2020) synthesized new diphenylamine derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting that compounds in this group may serve as lead compounds for managing pain and inflammation (Kumar & Mishra, 2020).
Antimicrobial and Antioxidant Properties
Research on related compounds has also explored their antimicrobial and antioxidant properties. For instance, Khalifa and Gobouri (2014) synthesized derivatives that displayed significant activities against selected pathogenic microorganisms, indicating potential applications in developing new antimicrobial agents (Khalifa & Gobouri, 2014).
Eigenschaften
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-13-6-5-9-15(10-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-7-3-1-2-4-8-14/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNGFJEFWYSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
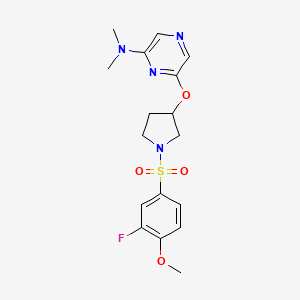
![3-(4-Isobutylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2850391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2850393.png)
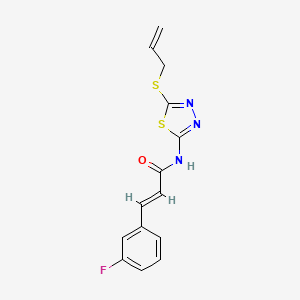
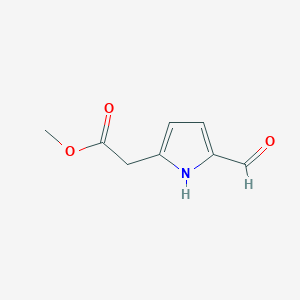
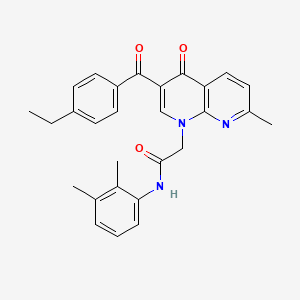
![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)
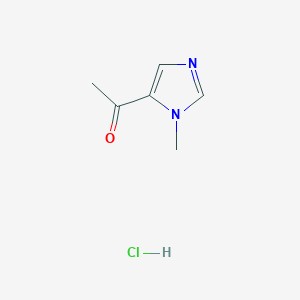
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2850403.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)
![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)
